molecular formula C19H19N5S B11608788 2-[(2E)-2-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole

Cat. No.: B11608788
M. Wt: 349.5 g/mol
InChI Key: XGOXAVLRTRGISD-RGVLZGJSSA-N
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Description

2-[(2E)-2-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole is a complex organic compound that features both benzimidazole and benzothiazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone derivative of benzimidazole. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[(2E)-2-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole structures.

    Benzothiazole derivatives: Compounds with similar benzothiazole structures.

Uniqueness

2-[(2E)-2-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole is unique due to its combination of both benzimidazole and benzothiazole moieties, which can result in enhanced biological activity and a broader range of applications compared to compounds with only one of these structures.

Properties

Molecular Formula

C19H19N5S

Molecular Weight

349.5 g/mol

IUPAC Name

N-[(E)-[1-(2-methylpropyl)benzimidazol-2-yl]methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C19H19N5S/c1-13(2)12-24-16-9-5-3-7-14(16)21-18(24)11-20-23-19-22-15-8-4-6-10-17(15)25-19/h3-11,13H,12H2,1-2H3,(H,22,23)/b20-11+

InChI Key

XGOXAVLRTRGISD-RGVLZGJSSA-N

Isomeric SMILES

CC(C)CN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4S3

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4S3

Origin of Product

United States

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